methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
Overview
Description
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Mechanism of Action
Target of Action
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride, a pyrazole-bearing compound, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that the compound interacts with its targets, leading to significant changes in their biological activities
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may affect the biochemical pathways associated with these diseases.
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the symptoms of leishmaniasis and malaria, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride typically involves the following steps:
Formation of 1-phenyl-1H-pyrazol-4-yl: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.
Amination: The resulting pyrazole derivative undergoes amination to introduce the amino group at the 2-position.
Esterification: The amino group is then esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-amino-2-(1-(4-chlorophenyl)-1H-pyrazol-3-yl)acetate hydrochloride
Methyl 2-amino-2-(1-(3-methylphenyl)-1H-pyrazol-4-yl)acetate hydrochloride
Uniqueness: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the phenyl group at the 1-position enhances its stability and potential for interaction with biological targets.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10;/h2-8,11H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMWYJNEPDRYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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